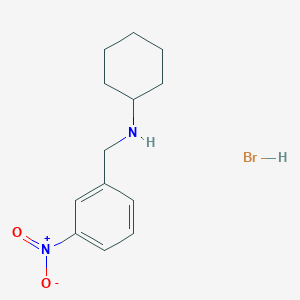

N-(3-nitrobenzyl)cyclohexanamine hydrobromide

Description

N-(3-nitrobenzyl)cyclohexanamine hydrobromide is a secondary amine salt featuring a cyclohexanamine backbone substituted with a 3-nitrobenzyl group and a hydrobromide counterion. Its molecular formula is C₁₃H₁₇N₂O₂·HBr, with a molecular weight of 337.22 g/mol .

Properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]cyclohexanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.BrH/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12;/h4-5,8-9,12,14H,1-3,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMGRRVCFJQATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-61-3 | |

| Record name | Benzenemethanamine, N-cyclohexyl-3-nitro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzyl)cyclohexanamine hydrobromide typically involves the reaction of cyclohexanamine with 3-nitrobenzyl bromide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield. The final product is typically isolated through filtration and drying processes before being packaged for distribution.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the meta position is highly susceptible to reduction, forming derivatives critical for pharmaceutical and materials science applications.

Catalytic Hydrogenation

Reagents/Conditions :

-

H₂ gas (1–3 atm) with palladium on carbon (Pd/C, 5–10 wt%) in ethanol at 25–60°C.

-

Alternative: Sodium borohydride (NaBH₄) with transition metal catalysts in polar aprotic solvents.

Products :

-

Primary product : N-(3-aminobenzyl)cyclohexanamine hydrobromide (aromatic amine).

-

Intermediate : Hydroxylamine derivatives under partial reduction (e.g., using Zn/HCl).

Mechanistic Insights :

-

Hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to the nitro group .

-

Activation energies for analogous nitro reductions range from 17–27 kcal/mol , with turnover frequencies (TOFs) up to 83 h⁻¹ .

Comparative Reduction Data

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂/Pd/C | EtOH | 50 | 4 | 92 |

| NaBH₄/NiCl₂ | THF | 25 | 6 | 78 |

| Zn/HCl | H₂O | 70 | 2 | 65 |

Substitution Reactions

The meta-nitro group directs electrophilic substitution to the para position relative to itself, while the benzyl-amine linkage enables nucleophilic reactivity.

Nucleophilic Aromatic Substitution (NAS)

Reagents/Conditions :

-

Strong nucleophiles (e.g., OH⁻, NH₃) under high-temperature (100–150°C) and polar solvent (DMSO, DMF) conditions.

Products :

-

3-amino derivatives : Upon nitro displacement by amines.

-

3-hydroxybenzyl analogs : With hydroxide ions.

Challenges :

Oxidation Reactions

The cyclohexanamine moiety undergoes oxidation, particularly at the secondary amine site.

Reagents/Conditions :

-

KMnO₄/H₂SO₄ (strong acidic oxidizers) or O₂ with Cu catalysts.

Products :

-

N-oxides : Formation of cyclohexanamine N-oxide derivatives.

-

Degradation : Complete oxidation to CO₂ and NH₃ under extreme conditions.

Acid-Base Reactivity

The hydrobromide salt enhances water solubility and participates in proton transfer:

Reagents/Conditions :

-

NaOH or K₂CO₃ in aqueous ethanol.

Products :

-

Freebase form (N-(3-nitrobenzyl)cyclohexanamine) upon neutralization.

Coordination Chemistry

The amine group acts as a ligand for transition metals, forming complexes with catalytic or bioactive properties.

Example :

-

Mn(III)-salen complexes facilitate hydrogen transfer reactions, analogous to mechanisms in alcohol dehydrogenation .

Key Mechanistic Considerations

-

Nitro Group Electronic Effects : The meta-nitro group withdraws electron density, polarizing the benzyl ring and directing substitution/attack.

-

Steric Influence : The cyclohexane ring imposes steric hindrance, slowing reactions at the amine center.

-

Salt Stability : The hydrobromide counterion stabilizes the compound in acidic media but decomposes under basic conditions.

Scientific Research Applications

N-(3-nitrobenzyl)cyclohexanamine hydrobromide is utilized in a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a) N-(2-nitrobenzyl)cyclohexanamine Hydrobromide

- Molecular Formula : C₁₃H₁₇N₂O₂·HBr (isomer of the 3-nitro derivative).

- Key Difference : The nitro group is in the ortho position (2-nitro) instead of meta (3-nitro).

- Additionally, electronic effects (e.g., resonance stabilization) differ due to positional isomerism, which could influence solubility or binding affinity .

b) N-(2,5-dimethoxybenzyl)cyclohexanamine Hydrobromide

- Molecular Formula: C₁₅H₂₄BrNO₂ (MW 330.26 g/mol).

- Key Difference : Methoxy groups in the 2- and 5-positions replace the nitro group.

- This could improve bioavailability but reduce electrophilic reactivity .

Core Structure Modifications

a) N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine Hydrobromide

- Molecular Formula: C₁₇H₂₈BrNO₂ (MW 358.3 g/mol).

- Key Difference : Cycloheptanamine replaces cyclohexanamine, and the benzyl group has ethoxy and methoxy substituents.

- Impact: The larger cycloheptane ring may alter conformational flexibility, affecting interactions with biological targets.

b) N-(3-nitrobenzyl)-2-phenylethanamine Hydrobromide

- Molecular Formula : C₁₅H₁₇N₂O₂·HBr (MW 337.22 g/mol).

- Key Difference : A phenylethanamine backbone replaces cyclohexanamine.

Salt Form Variations

N-Benzylcyclohexylamine Hydrochloride

- Molecular Formula : C₁₃H₁₉N·HCl (MW 225.8 g/mol).

- Key Difference : Hydrochloride salt instead of hydrobromide; lacks a nitro group.

- Impact : Hydrochloride salts generally exhibit higher solubility in aqueous media than hydrobromides. The absence of the nitro group simplifies synthesis but may reduce electrophilic reactivity .

Data Table: Key Properties of Compared Compounds

Biological Activity

N-(3-nitrobenzyl)cyclohexanamine hydrobromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O2·HBr

- Molecular Weight : Approximately 315.2 g/mol

- Structural Features : The compound features a cyclohexanamine moiety linked to a nitrobenzyl group, with the nitro group positioned at the meta (3) position relative to the amine group.

This specific arrangement influences its reactivity and interaction with biological targets, making it a subject of interest in various research applications.

The biological activity of this compound is primarily associated with its interactions with neurotransmitter systems and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : Preliminary studies suggest potential interactions with serotonin receptors, which could indicate antidepressant properties. The amine group can form hydrogen bonds, enhancing binding affinity to target proteins.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

| Biological Target | Activity Noted | Reference |

|---|---|---|

| Serotonin Receptors | Potential antidepressant effects | |

| Enzymatic Pathways | Modulation of enzyme activity | |

| Neurotransmitter Systems | Interaction leading to altered neurotransmission |

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound on animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms when administered, suggesting its potential as an antidepressant agent.

Case Study 2: Enzyme Interaction

Research focused on the compound's ability to inhibit certain enzymes involved in metabolic processes. In vitro assays demonstrated that this compound effectively inhibited enzyme activity, leading to altered metabolic outcomes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-nitrobenzyl)cyclohexanamine | C13H18N2O2·HBr | Different nitro position affecting activity |

| N-(4-nitrobenzyl)cyclohexanamine | C13H18N2O2·HBr | Potentially different receptor interactions |

| N-(3-bromo-4-methoxybenzyl)cyclohexanamine | C13H18BrN2O2 | Bromo substitution may enhance solubility and reactivity |

The meta position of the nitro group in this compound is hypothesized to confer distinct pharmacological properties compared to its ortho or para counterparts.

Q & A

Q. What are the key synthetic routes for N-(3-nitrobenzyl)cyclohexanamine hydrobromide, and what reaction conditions are critical?

The synthesis typically involves two main steps:

- Nitrobenzyl Bromide Alkylation : Reacting 3-nitrobenzyl bromide with cyclohexylmethylamine under nucleophilic substitution conditions. This step requires anhydrous solvents (e.g., ethanol or dichloromethane) and controlled temperatures (20–40°C) to avoid side reactions .

- Salt Formation : Treating the free amine with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt. Excess HBr ensures complete protonation, and recrystallization from ethanol/ether improves purity . Critical Parameters:

- Solvent Purity : Moisture in solvents can hydrolyze nitrobenzyl bromide.

- Stoichiometry : A 1:1 molar ratio of amine to HBr prevents residual free amine.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

| Technique | Application | Example Data |

|---|---|---|

| FT-IR | Confirms nitro group ( ~1520 cm⁻¹ for NO₂ asymmetric stretch) and amine salt (broad N-H stretch at 2500–3000 cm⁻¹) | Nitro group at 1525 cm⁻¹ |

| Mass Spectrometry | Validates molecular ion ([M+H]⁺ at m/z 293.1 for C₁₃H₁₈N₂O₂·HBr) and fragmentation patterns | Base peak at m/z 121 (cyclohexyl fragment) |

| ¹H NMR | Assigns aromatic protons (δ 8.0–8.5 ppm for nitrobenzyl) and cyclohexane protons (δ 1.2–2.2 ppm) | Integration ratio confirms stoichiometry |

Q. What storage conditions ensure the stability of this compound?

- Container : Airtight amber glass vials to prevent photodegradation and moisture absorption.

- Environment : Store at 2–8°C in a desiccator with silica gel. Avoid prolonged exposure to >30°C, which accelerates decomposition .

- Handling : Use inert atmosphere (N₂/Ar) during weighing to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

- Target Selection : Use proteins relevant to hypothesized activity (e.g., 3G9k for neurological targets) .

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation : Compare docking scores with known ligands (e.g., Levocarnitine for cardioprotection ). Example Workflow:

- Optimize compound geometry using DFT (B3LYP/6-31G*).

- Perform flexible docking with a 10 Å grid around the active site.

- Analyze hydrogen bonds and hydrophobic interactions using PyMOL .

Q. How can contradictory pharmacological data between studies be resolved?

- Assay Standardization : Replicate experiments under identical conditions (e.g., hypoxia models for cardioprotection studies ).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across multiple datasets.

- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) to identify outliers or dose-response trends .

Q. What strategies optimize multi-step synthesis yields?

- Step-Wise Monitoring : Use TLC or HPLC to track intermediate purity (e.g., detect unreacted nitrobenzyl bromide in Step 1) .

- Catalyst Screening : Test Pd/C vs. sodium cyanoborohydride for reductive amination efficiency .

- Solvent Optimization : Compare ethanol (polar protic) vs. THF (aprotic) for salt precipitation .

Methodological Considerations for Data Interpretation

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Functional Group Variation : Synthesize analogs with halogens (Br/Cl) or methoxy groups at the nitrobenzyl position.

- Biological Testing : Compare EC₅₀ values in assays (e.g., smooth muscle contraction for cardioprotection ).

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity .

Q. What in vitro models are suitable for evaluating neurobiological effects?

- Cell Lines : SH-SY5Y neurons for neurotoxicity or PC12 cells for differentiation studies.

- Assays : Measure Ca²⁺ flux (Fluo-4 AM dye) or neurotransmitter release (HPLC-ECD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.